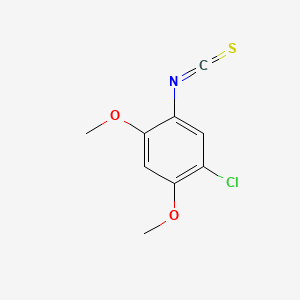

5-Chloro-2,4-dimethoxyphenyl isothiocyanate

Description

Properties

IUPAC Name |

1-chloro-5-isothiocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-8-4-9(13-2)7(11-5-14)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJOFCAXBGIDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=S)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193109 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-27-3 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, a key intermediate in the development of various bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details two robust and widely applicable methods for the preparation of the target molecule, starting from the precursor 5-Chloro-2,4-dimethoxyaniline.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal chemical transformations:

-

Two-Step, One-Pot Synthesis via Dithiocarbamate Salt Formation and Desulfurization: This is a widely used and versatile method that involves the initial reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. This method avoids the use of highly toxic thiophosgene.

-

Direct Conversion using Thiophosgene: This classic method offers a more direct route to the isothiocyanate through the reaction of the primary amine with thiophosgene. While efficient, this pathway requires stringent safety precautions due to the high toxicity of thiophosgene.

Below are detailed experimental protocols for each pathway, along with a summary of quantitative data and visual representations of the synthetic routes.

Data Presentation

The following table summarizes the key quantitative data and conditions for the two primary synthesis pathways. The data is based on established protocols for analogous anilines and provides a reliable reference for the synthesis of this compound.

| Parameter | Pathway 1: Dithiocarbamate Route | Pathway 2: Thiophosgene Route |

| Starting Material | 5-Chloro-2,4-dimethoxyaniline | 5-Chloro-2,4-dimethoxyaniline |

| Key Reagents | Carbon disulfide, Potassium carbonate, Cyanuric chloride (TCT) | Thiophosgene, Water |

| Solvent(s) | Water, Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF) | Water |

| Reaction Temperature | 0 °C to 40 °C | Room temperature, then steam distillation |

| Reaction Time | 4-24 hours | 1-2 hours, followed by distillation |

| Typical Yield | 70-95% | 70-85% |

| Purification Method | Extraction and Column Chromatography or Distillation | Steam Distillation and Crystallization |

Experimental Protocols

Pathway 1: Synthesis via Dithiocarbamate Salt and Desulfurization

This protocol is adapted from a general and facile one-pot process for the preparation of isothiocyanates from amines under aqueous conditions.[1][2][3]

Materials:

-

5-Chloro-2,4-dimethoxyaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

6 N Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2,4-dimethoxyaniline (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and DMF (e.g., 4:1 v/v).

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.5 - 3 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature or gently heat to 40°C and stir for 3-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

-

-

Desulfurization:

-

Once the formation of the dithiocarbamate is complete, cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, prepare a solution of cyanuric chloride (0.5 equivalents) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the cooled dithiocarbamate solution over a period of 30-60 minutes.

-

Stir the resulting mixture at 0°C for an additional 30-60 minutes.

-

-

Work-up and Purification:

-

After the reaction is complete, adjust the pH of the mixture to >11 with 6 N NaOH.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Pathway 2: Synthesis using Thiophosgene

This protocol is adapted from the procedure for the synthesis of p-chlorophenyl isothiocyanate.[4] Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Chloro-2,4-dimethoxyaniline

-

Thiophosgene (CSCl₂)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware and equipment for steam distillation

Procedure:

-

Reaction:

-

In a large beaker or flask equipped with a powerful mechanical stirrer, place water and thiophosgene (1.1 equivalents).

-

While stirring vigorously, slowly add 5-Chloro-2,4-dimethoxyaniline (1 equivalent) over approximately 30 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

-

Work-up and Purification:

-

Separate the resulting oily product.

-

Wash the crude product with a small amount of 10% hydrochloric acid.

-

Set up a steam distillation apparatus and distill the crude product. The isothiocyanate will co-distill with the steam.

-

Collect the distillate, which will contain the product as an oil or a solid that solidifies upon cooling.

-

The collected product can be further purified by crystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

Caption: Pathway 1: Dithiocarbamate Route.

Caption: Pathway 2: Thiophosgene Route.

References

- 1. d-nb.info [d-nb.info]

- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is a specialized organic compound belonging to the isothiocyanate class. Isothiocyanates (ITCs) are characterized by the functional group -N=C=S and are widely recognized for their significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities and associated signaling pathways of this compound. Due to the limited availability of data for this specific molecule, this guide also draws upon the well-established characteristics of the broader isothiocyanate class to provide a thorough understanding of its potential applications in research and drug development.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| CAS Number | 40046-27-3 | [Sinfoo Biotech][1] |

| Molecular Formula | C₉H₈ClNO₂S | [Sinfoo Biotech][1] |

| Molecular Weight | 229.68 g/mol | [Sinfoo Biotech][1] |

| Appearance | Not explicitly reported; likely a solid at room temperature | Inferred from melting point |

| Melting Point | 92-94 °C | [ChemicalBook][2] |

| Boiling Point | 369.9 ± 42.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [ChemicalBook][2] |

| Solubility | Not experimentally determined. Isothiocyanates are generally soluble in organic solvents and slightly soluble in water.[3] | General knowledge on isothiocyanates |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting from the corresponding aniline precursor. Below are detailed experimental protocols for the synthesis of the precursor and its subsequent conversion to the target isothiocyanate.

Step 1: Synthesis of 5-Chloro-2,4-dimethoxyaniline

The precursor, 5-Chloro-2,4-dimethoxyaniline, can be synthesized via the reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,5-dimethoxy nitrobenzene.

-

Solvent and Catalyst: Add ethanol as the solvent and a supported nickel catalyst (e.g., Ni on TiO₂-Al₂O₃) to the flask. The amount of ethanol should be 4-8 times the mass of the nitrobenzene starting material.

-

Reducing Agent: Introduce hydrazine hydrate to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 70-90 °C and maintain the reaction for 1.5-2.5 hours.

-

Work-up and Purification: After the reaction is complete, filter the solution to recover the catalyst. The filtrate is then subjected to crystallization to obtain the purified 5-Chloro-2,4-dimethoxyaniline.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

An In-depth Technical Guide to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate

CAS Number: 40046-27-3

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis protocols, and potential applications of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, geared towards researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a substituted aromatic isothiocyanate. The isothiocyanate functional group (-N=C=S) is a versatile reactive handle used in the synthesis of various biologically active compounds and chemical probes. The presence of a chlorinated and dimethoxylated phenyl ring suggests its potential utility as a scaffold in medicinal chemistry, as these features can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 40046-27-3 | N/A |

| Molecular Formula | C₉H₈ClNO₂S | [2] |

| Molecular Weight | 229.68 g/mol | [2][3] |

| Appearance | Not explicitly available; likely a solid at room temperature. | N/A |

| Solubility | Not explicitly available; expected to be soluble in organic solvents like DCM, THF, and DMSO. | N/A |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [3] |

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, two methoxy group protons, with chemical shifts influenced by the chloro and isothiocyanate substituents. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and a characteristic signal for the isothiocyanate carbon (-N=C =S) typically found in the 120-140 ppm range. |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group, typically appearing around 2000-2200 cm⁻¹. Other bands would correspond to C-H, C=C (aromatic), and C-O stretches. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z ≈ 229.68, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 40046-27-3) was found. The information below is based on data for structurally similar isothiocyanate compounds and should be used as a guideline. Users must perform their own risk assessment before handling.

Isothiocyanates are generally considered hazardous. Potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[6]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

| Precaution Category | Recommended Actions |

| Prevention | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][6][7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][6] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6] |

Experimental Protocols: Synthesis

Isothiocyanates are typically synthesized from the corresponding primary amine. A general and common method involves the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[8]

This protocol is a generalized procedure adapted from established methods for isothiocyanate synthesis.[9][10][11]

Materials:

-

5-Chloro-2,4-dimethoxyaniline (the precursor amine)

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine (Et₃N) or DBU)

-

A desulfurizing agent (e.g., tosyl chloride, hydrogen peroxide, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))[8][9]

-

An appropriate solvent (e.g., dichloromethane (DCM), acetonitrile)

Procedure:

-

Dithiocarbamate Formation: Dissolve the primary amine (1.0 equivalent) in the chosen solvent. Add the base (2.0-4.0 equivalents) to the solution. Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.5-3.0 equivalents) to the stirred solution.

-

Allow the reaction to stir at room temperature for a designated time (e.g., 5 minutes to 1 hour) to form the intermediate dithiocarbamate salt.[9]

-

Desulfurization: Add the desulfurizing agent (1.0-1.2 equivalents) to the reaction mixture.

-

The reaction may proceed at room temperature or require heating (conventional or microwave-assisted) to drive the decomposition of the dithiocarbamate to the final isothiocyanate product.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, usually by column chromatography on silica gel, to yield the pure isothiocyanate.

Applications in Research and Drug Development

Isothiocyanates (ITCs) are a well-established class of compounds with significant biological activity. They are found naturally in cruciferous vegetables and are recognized for their chemopreventive properties.[12][13][14] Synthetic ITCs are valuable tools in drug discovery and chemical biology.

-

Anticancer Agents: Many ITCs exhibit anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating metabolic enzymes involved in carcinogenesis.[12][13][15]

-

Antimicrobial Activity: Isothiocyanates have demonstrated efficacy against a range of bacteria and fungi, making them interesting scaffolds for developing new antimicrobial agents.[9][16][17]

-

Anti-inflammatory Properties: Certain ITCs can suppress inflammatory pathways, suggesting their potential use in treating inflammatory diseases.[16]

-

Chemical Probes and Scaffolds: The isothiocyanate group is an electrophilic handle that can react with nucleophiles, such as the amine groups in lysine residues or the thiol group in cysteine residues of proteins. This reactivity makes them useful as covalent probes for target identification and as building blocks for creating more complex molecules through multicomponent reactions.[18]

The specific compound, this compound, combines the reactive ITC group with a substituted aromatic ring. The chloro and methoxy groups can influence protein-ligand interactions (e.g., through hydrogen bonding or hydrophobic interactions) and modify the compound's metabolic stability and cell permeability, making it a potentially valuable building block for generating compound libraries for drug screening.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 40046-27-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 40046-27-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]

- 16. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmb.or.kr [jmb.or.kr]

- 18. mdpi.com [mdpi.com]

The Biological Landscape of 5-Chloro-2,4-dimethoxyphenyl Isothiocyanate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of isothiocyanates (ITCs) as a chemical class. However, a comprehensive search of published research reveals a significant lack of specific data on the biological activities of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate and its direct derivatives. Therefore, this guide provides a detailed overview of the known biological activities of structurally related substituted phenyl isothiocyanates, offering a predictive framework for the potential activities of the target compound. The experimental protocols and mechanistic insights described herein are based on studies of analogous compounds and should be adapted and validated for this compound derivatives.

Introduction

Isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, are renowned for their diverse and potent biological activities.[1] Naturally occurring in cruciferous vegetables, synthetic ITCs have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The biological effects of ITCs are intrinsically linked to their chemical structure, with substitutions on the aryl ring playing a crucial role in modulating their activity and specificity.[2][3] This guide explores the anticipated biological activities of this compound derivatives, drawing parallels from well-documented substituted phenyl isothiocyanates.

Synthesis of Substituted Phenyl Isothiocyanates

The synthesis of aryl isothiocyanates is typically achieved through the reaction of the corresponding aniline with a thiocarbonylating agent. A common and effective method involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[4]

Anticipated Biological Activities

Based on structure-activity relationship (SAR) studies of various substituted phenyl isothiocyanates, the 5-Chloro-2,4-dimethoxyphenyl moiety is expected to confer specific biological properties.[2][5]

Anticancer Activity

Isothiocyanates are well-documented as potent anticancer agents, acting through multiple mechanisms.[1] The presence of electron-withdrawing groups, such as chlorine, and electron-donating methoxy groups on the phenyl ring can influence the electrophilicity of the isothiocyanate group, thereby modulating its interaction with cellular targets.[3]

Key Anticancer Mechanisms of Isothiocyanates:

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase cascades.[6][7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[1]

-

Inhibition of Tubulin Polymerization: Some ITCs have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby disrupting mitosis in cancer cells.[3]

Quantitative Data from Analogous Compounds:

While specific IC50 values for this compound are not available, studies on other substituted phenyl isothiocyanates provide a reference for their potential potency. For instance, various methoxy-substituted benzyl isothiocyanates have demonstrated potent antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines.[3]

Table 1: Representative Antiproliferative Activities of Substituted Isothiocyanates

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-Dimethoxybenzyl isothiocyanate | LoVo (Colon Cancer) | 1.92 ± 0.38 | [3] |

| 3,4-Dimethoxybenzyl isothiocyanate | A2780 (Ovarian Cancer) | 1.38 ± 0.2 | [3] |

| Phenethyl isothiocyanate (PEITC) | HL60 (Leukemia) | ~5 | [6] |

| Benzyl isothiocyanate (BITC) | HL60 (Leukemia) | ~2.5 | [6] |

Antimicrobial Activity

The antimicrobial properties of isothiocyanates are also well-established. They exhibit activity against a broad spectrum of microorganisms, including bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes. The substitution pattern on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell walls and interact with intracellular targets.

Table 2: Representative Antimicrobial Activities of Substituted Isothiocyanates

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate | E. coli | >500 | [8] |

| Phenyl isothiocyanate | S. aureus | >500 | [8] |

| 4-Chlorophenyl isothiocyanate | S. aureus | 125 | [8] |

| 4-Methoxyphenyl isothiocyanate | S. aureus | 250 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols used for evaluating the anticancer and antimicrobial properties of isothiocyanate derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow:

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Potential Signaling Pathways

Isothiocyanates are known to modulate a variety of signaling pathways involved in carcinogenesis and cellular stress responses.

Conclusion

While direct experimental data on this compound derivatives is currently unavailable in the public domain, the extensive body of research on analogous substituted phenyl isothiocyanates provides a strong foundation for predicting their biological activities. It is anticipated that these compounds will exhibit significant anticancer and antimicrobial properties. The presence of the chloro and dimethoxy substituents likely influences the potency and selectivity of these effects. Further research, including synthesis and comprehensive biological evaluation, is necessary to fully elucidate the therapeutic potential of this specific class of isothiocyanate derivatives. The protocols and mechanistic insights provided in this guide offer a robust starting point for such investigations.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103086933A - Preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

Potential Therapeutic Targets of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate. It is important to note that, to date, no specific biological studies have been published on this particular synthetic isothiocyanate. The information presented herein is based on the well-established mechanisms of action of the broader class of isothiocyanates (ITCs) and is intended to guide future research into the specific properties of this compound.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are a group of naturally occurring and synthetic compounds characterized by the N=C=S functional group.[1][2][3] Naturally, they are derived from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables like broccoli, cabbage, and watercress.[4][5] Both natural and synthetic ITCs have garnered significant scientific interest for their potential as cancer chemopreventive and therapeutic agents.[1][6][7] Their anticancer effects are attributed to a diverse range of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cellular defense and inflammation.[3][4][6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of various ITCs, this compound is predicted to engage multiple cellular targets and pathways implicated in carcinogenesis. The primary mechanisms can be broadly categorized as induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which ITCs are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][6] This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Targets in Apoptosis:

-

Bcl-2 Family Proteins: ITCs can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax, Bak). This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.

-

Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[3]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, can be activated by ITCs, contributing to the induction of apoptosis.[3]

Cell Cycle Arrest

ITCs can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[4] This prevents cancer cells from dividing and proliferating.

Key Molecular Targets in Cell Cycle Regulation:

-

Cyclin-Dependent Kinases (CDKs): ITCs can modulate the activity of CDKs, which are key regulators of cell cycle progression.

-

p21 and other CDK inhibitors: Some ITCs have been shown to upregulate the expression of CDK inhibitors like p21, leading to cell cycle arrest.

Modulation of Cellular Signaling Pathways

ITCs are known to interact with and modulate a variety of cellular signaling pathways that are critical for cancer cell survival and proliferation.

Key Signaling Pathways and Targets:

-

Nrf2/ARE Pathway: ITCs are potent inducers of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] This enhances the detoxification and elimination of carcinogens.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. ITCs have been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation and inhibiting cancer cell survival and proliferation.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some ITCs can inhibit this pathway, leading to decreased cancer cell viability.

-

Tubulin Polymerization: Certain ITCs can interfere with microtubule dynamics by binding to tubulin, which can lead to mitotic arrest and apoptosis.[9]

-

Histone Deacetylases (HDACs): Some ITCs and their metabolites can inhibit HDAC activity, leading to changes in gene expression that can suppress tumor growth.[9]

Quantitative Data for Representative Isothiocyanates

While specific data for this compound is unavailable, the following table summarizes the effective concentrations of well-studied ITCs in various cancer cell lines to provide a comparative context.

| Isothiocyanate | Cancer Cell Line | Effect | Effective Concentration (µM) |

| Sulforaphane (SFN) | Prostate (PC-3) | Apoptosis Induction | 15-60 |

| Breast (MCF-7) | G2/M Arrest | 5-20 | |

| Phenethyl Isothiocyanate (PEITC) | Lung (A549) | Apoptosis Induction | 5-20 |

| Colon (HCT116) | Inhibition of Proliferation | 2.5-10 | |

| Benzyl Isothiocyanate (BITC) | Pancreatic (PANC-1) | Apoptosis Induction | 5-20 |

| Ovarian (OVCAR-3) | Inhibition of Proliferation | 2-10 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the therapeutic potential of isothiocyanates.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compound on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Treat cells with the desired concentrations of the isothiocyanate for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Treat cells with the isothiocyanate for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Purpose: To detect the expression levels of specific proteins involved in the targeted signaling pathways.

Methodology:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Nrf2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the isothiocyanate class of compounds provides a strong foundation for predicting its potential anticancer activities. It is hypothesized that this synthetic ITC will likely induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways such as the Nrf2 and NF-κB pathways in cancer cells. The presence of chloro and dimethoxy functional groups on the phenyl ring may influence its potency and specificity. Further in-depth studies are warranted to elucidate the precise molecular targets and mechanisms of action of this compound and to evaluate its potential as a novel therapeutic agent.

References

- 1. Synthetic and green vegetable isothiocyanates target red blood leukemia cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenyl Isothiocyanates: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl isothiocyanates (PITCs) are a class of organic compounds characterized by a phenyl ring bearing an isothiocyanate (-N=C=S) functional group and one or more substituents. These compounds have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. Naturally occurring isothiocyanates, found in cruciferous vegetables, have long been recognized for their chemopreventive properties.[1] This has spurred extensive research into synthetic substituted PITCs to explore their therapeutic potential as anticancer, anti-inflammatory, and antioxidant agents.

This technical guide provides a comprehensive overview of substituted phenyl isothiocyanates, focusing on their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Synthesis of Substituted Phenyl Isothiocyanates

The most common and versatile method for synthesizing substituted phenyl isothiocyanates is from the corresponding substituted anilines. Several protocols exist, with the choice of reagents and conditions often depending on the nature and position of the substituents on the phenyl ring.

General Experimental Protocol: Synthesis from Substituted Anilines using Carbon Disulfide

This method involves the in-situ formation of a dithiocarbamate salt from the reaction of a primary amine with carbon disulfide, followed by decomposition to the isothiocyanate.

Materials:

-

Substituted aniline (e.g., p-anisidine, p-nitroaniline, p-chloroaniline)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Di-tert-butyl dicarbonate (Boc₂O) or another desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)

-

Aqueous sodium hydroxide (NaOH) solution (for workup with certain desulfurizing agents)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath. To this stirred solution, add carbon disulfide (1.5 eq) dropwise. Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: Cool the reaction mixture back to 0 °C. Add a catalytic amount of DMAP, followed by the dropwise addition of the desulfurizing agent (e.g., Boc₂O, 1.2 eq). Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification:

-

If Boc₂O is used, the byproducts are volatile, simplifying the workup. Concentrate the reaction mixture under reduced pressure. The residue can then be directly purified by silica gel column chromatography.

-

If a reagent like ethyl chloroformate is used, quench the reaction with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted phenyl isothiocyanate.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This general protocol can be adapted for the synthesis of a variety of substituted phenyl isothiocyanates, including those with methoxy, nitro, and halogen substituents.[1][2]

Biological Activities of Substituted Phenyl Isothiocyanates

Substituted PITCs exhibit a range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied. The nature and position of the substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted PITCs against various cancer cell lines.[3][4] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of Substituted Phenyl Isothiocyanates

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl isothiocyanate | Melanoma (UACC 903) | >50 | [3] |

| Benzyl isothiocyanate | Melanoma (UACC 903) | 18.5 | [3] |

| Phenethyl isothiocyanate | Melanoma (UACC 903) | 15.2 | [3] |

| 4-Methoxyphenyl isothiocyanate | - | - | - |

| 2-Methoxyphenyl isothiocyanate | - | - | - |

| 3-Methoxyphenyl isothiocyanate | - | - | - |

| 4-Nitrophenyl isothiocyanate | - | - | - |

| 4-Chlorophenyl isothiocyanate | - | - | - |

Note: This table is a representative sample and will be populated with more data as it is systematically extracted from the literature.

Anti-inflammatory Activity

Substituted PITCs have also been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.[5]

Quantitative Data: Anti-inflammatory Activity of Substituted Phenyl Isothiocyanates

| Compound | Assay | Inhibition (%) | Concentration (µM) | IC₅₀ (µM) | Reference |

| Phenyl isothiocyanate | COX-2 Inhibition | ~99 | 50 | - | [5] |

| 2-Methoxyphenyl isothiocyanate | COX-2 Inhibition | 99 | 50 | - | [5] |

| 3-Methoxyphenyl isothiocyanate | COX-2 Inhibition | ~99 | 50 | - | [5] |

| 4-Methylphenyl isothiocyanate | COX-2 Inhibition | - | - | - | [5] |

| 4-Methoxyphenyl isothiocyanate | COX-2 Inhibition | No inhibition | 50 | - | [5] |

| Benzyl isothiocyanate | COX-2 Inhibition | No inhibition | 50 | - | [5] |

| 4-(Methylthio)phenyl isothiocyanate | - | - | - | - | [5] |

Note: This table is a representative sample and will be populated with more data as it is systematically extracted from the literature.

Experimental Protocols for Biological Evaluation

To assess the biological activities of substituted phenyl isothiocyanates, a variety of in vitro assays are employed. The following are detailed protocols for key experiments.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Substituted phenyl isothiocyanate stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenyl isothiocyanate in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Agitate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Substituted phenyl isothiocyanate stock solution (in DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction)

-

96-well plate (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add the substituted phenyl isothiocyanate at various concentrations to the appropriate wells. Include a vehicle control, a positive control inhibitor, and a no-enzyme control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Signal Detection: Immediately measure the fluorescence in a kinetic mode for a set period of time (e.g., 5-10 minutes) using a fluorometric plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the substituted phenyl isothiocyanate relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Modulation

Substituted phenyl isothiocyanates exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for identifying potential therapeutic targets.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like PITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.

Caption: Activation of the Nrf2 signaling pathway by substituted phenyl isothiocyanates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in regulating the inflammatory response, cell survival, and proliferation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes. Substituted PITCs have been shown to inhibit the NF-κB pathway, often by preventing the degradation of IκBα.

Caption: Inhibition of the NF-κB signaling pathway by substituted phenyl isothiocyanates.

Experimental Workflow: Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a key technique to study the modulation of signaling pathways by analyzing changes in the expression and phosphorylation status of key proteins.

Caption: General workflow for Western blot analysis of signaling pathway proteins.

Conclusion

Substituted phenyl isothiocyanates represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their potent anticancer and anti-inflammatory activities, makes them attractive candidates for further drug development. The ability of these compounds to modulate key signaling pathways, such as Nrf2 and NF-κB, provides a mechanistic basis for their observed biological effects. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and biology of substituted phenyl isothiocyanates, offering detailed protocols and a summary of their biological activities to facilitate further investigation in this exciting area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 5-Chloro-2,4-dimethoxyphenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this guide presents a combination of predicted data, characteristic spectral features for the isothiocyanate class, and detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization. Below is a summary of the expected and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The following table details the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.00371 |

| [M+Na]⁺ | 251.98565 |

| [M-H]⁻ | 227.98915 |

| [M+NH₄]⁺ | 247.03025 |

| [M+K]⁺ | 267.95959 |

| [M]⁺ | 228.99588 |

| [M]⁻ | 228.99698 |

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Infrared spectroscopy is used to identify functional groups within a molecule. The isothiocyanate (-N=C=S) group has a very strong and characteristic absorption band.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) Stretch | 2000 - 2200 | Strong |

| C-O (Aromatic Ether) Stretch | 1200 - 1275 | Strong |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Methoxy) Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Table 3: Expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

¹H NMR (Estimated)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Doublet, Singlet |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR (Estimated)

| Carbon | Expected Chemical Shift (ppm) |

| Isothiocyanate (-N=C=S) | 120 - 140 (often broad) |

| Aromatic C-Cl | 115 - 130 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 100 - 120 |

| Aromatic C-NCS | 125 - 140 |

| Methoxy (OCH₃) | 55 - 65 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance series or similar, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C and the potential for a broad isothiocyanate signal, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).[2]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum or a Bruker Tensor series.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[5]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

-

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

- 1. PubChemLite - this compound (C9H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 5-Chloro-2,4-dimethoxyphenyl Isothiocyanate Powder

Disclaimer: This document provides a comprehensive overview of the safety and handling of a closely related compound, 5-Chloro-2-methoxyphenyl isothiocyanate , due to the limited availability of specific data for 5-Chloro-2,4-dimethoxyphenyl isothiocyanate. The information presented should be used as a guide and interpreted with caution. A thorough risk assessment should be conducted before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and disposal of this compound powder. The data herein is primarily based on the safety data sheet (SDS) of its structural analog, 5-Chloro-2-methoxyphenyl isothiocyanate.

Chemical and Physical Properties

| Property | Value (for 5-Chloro-2-methoxyphenyl isothiocyanate) |

| Molecular Formula | C8H6ClNOS |

| Molecular Weight | 199.66 g/mol |

| Appearance | White solid[1] |

| Melting Point | 56 - 59 °C[1] |

| Boiling Point | 164 - 165 °C[1] |

| Density | 1.23 g/cm³[2] |

| Solubility | No data available |

| Flash Point | 164-165°C[2] |

Hazard Identification and Classification

Based on the data for 5-Chloro-2-methoxyphenyl isothiocyanate, the compound is classified as hazardous.[1][3]

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[4]

Other Hazards: Lachrymator (substance which increases the flow of tears).[1]

Safety and Handling Precautions

Strict adherence to safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when engineering controls are not sufficient. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.[4]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Reactivity and Stability

-

Reactivity: Isothiocyanates are known to be reactive towards nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with amines, thiols, and other nucleophilic functional groups.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

Experimental Protocols (General)

Specific experimental protocols for this compound are not available in the searched literature. However, general procedures for the synthesis of isothiocyanates can be adapted. A common method involves the reaction of a primary amine with thiophosgene or a related reagent.

Below is a generalized workflow for a potential synthesis.

References

exploring derivatives of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate for drug discovery

An In-depth Technical Guide:

Exploring Derivatives of Substituted Phenyl Isothiocyanates for Drug Discovery

Introduction:

Isothiocyanates (-N=C=S) are a class of reactive compounds found both in nature and in synthetic chemistry, renowned for their wide-ranging biological activities. These compounds, particularly aromatic and heteroaromatic isothiocyanates, serve as versatile scaffolds in drug discovery due to their ability to covalently interact with nucleophilic residues (like cysteine) in proteins. This interaction can lead to potent and often irreversible inhibition of enzyme activity, making them attractive candidates for developing targeted therapies.

While direct literature on 5-Chloro-2,4-dimethoxyphenyl isothiocyanate is sparse, the principles of its derivatization and application can be thoroughly understood by examining structurally related and well-researched analogues, such as phenethyl isothiocyanate (PEITC) and sulforaphane, which are known for their anticancer properties. This guide will focus on the general workflows, experimental protocols, and data analysis relevant to the exploration of novel substituted phenyl isothiocyanates, using established research on related compounds as a blueprint.

The core strategy involves synthesizing a library of derivatives from a parent isothiocyanate scaffold and screening them for biological activity against specific cellular targets. This process allows for the systematic exploration of structure-activity relationships (SAR) to identify lead compounds with enhanced potency and selectivity.

General Synthesis and Derivatization Workflow

The development of a compound library typically begins with the synthesis of the core isothiocyanate scaffold, followed by diversification. A common method to generate thiourea or other isothiocyanate derivatives involves reacting the parent compound with various primary or secondary amines. This reaction is generally high-yielding and allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical properties.

Caption: Workflow for synthesis and screening of isothiocyanate derivatives.

Biological Activity and Mechanism of Action

Isothiocyanates exert their biological effects, particularly anticancer activities, through multiple mechanisms.[1] A primary mode of action is the induction of oxidative stress within cancer cells by generating reactive oxygen species (ROS).[2] This elevation in ROS can trigger downstream signaling cascades that lead to programmed cell death, or apoptosis.[2]

Key signaling pathways modulated by isothiocyanates like PEITC include:

-

Apoptosis Induction: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[3] A hallmark of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[4]

-

Inhibition of Survival Pathways: Isothiocyanates can suppress pro-survival signaling pathways like NF-κB and AKT, which are often hyperactive in cancer cells.[5]

The diagram below illustrates a simplified, common pathway for isothiocyanate-induced apoptosis.

Caption: A common signaling pathway for isothiocyanate-induced apoptosis.

Quantitative Data Presentation

Structure-activity relationship (SAR) studies are crucial for identifying potent derivatives. By systematically modifying the parent structure and measuring the biological activity (e.g., cytotoxicity), researchers can determine which chemical features are important for efficacy. The most common metric for cytotoxicity is the IC50 value, which is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.

Below is a representative table summarizing hypothetical cytotoxicity data for a series of synthesized thiourea derivatives against a cancer cell line (e.g., 4T1 breast cancer cells) and a normal cell line (e.g., Vero cells) to assess selectivity. The Selectivity Index (SI) is calculated as (IC50 on normal cells) / (IC50 on cancer cells), with a higher value indicating greater selectivity for cancer cells.

| Compound ID | R Group Modification | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (SI) |

| Parent-ITC | -H | 25.5 | 150.2 | 5.9 |

| Deriv-A | -4-Fluorophenyl | 15.2 | 185.4 | 12.2 |

| Deriv-B | -2,4-Dichlorophenyl | 8.9 | 95.1 | 10.7 |

| Deriv-C | -4-Methoxyphenyl | 32.1 | > 200 | > 6.2 |

| Deriv-D | -Cyclohexyl | 55.8 | > 200 | > 3.6 |

| Doxorubicin | (Control Drug) | 1.2 | 10.5 | 8.8 |

Data is representative and for illustrative purposes.

Experimental Protocols

Detailed and reproducible protocols are the foundation of drug discovery research. Below are standard methodologies for the synthesis of derivatives and their biological evaluation.

Protocol 1: General Synthesis of N-acyl Thiourea Derivatives

This protocol describes the reaction of an isothiocyanate with a heterocyclic amine to form a thiourea derivative.[6]

Materials:

-

Acyl isothiocyanate intermediate (1.0 mmol)

-

Substituted heterocyclic amine (e.g., 2-aminobenzothiazole) (1.0 mmol)

-

Anhydrous acetone (20 mL)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

Procedure:

-

Dissolve the acyl isothiocyanate (1.0 mmol) in 10 mL of anhydrous acetone in a round-bottom flask.

-

In a separate container, dissolve the heterocyclic amine (1.0 mmol) in 10 mL of anhydrous acetone.

-

Add the amine solution dropwise to the isothiocyanate solution at room temperature while stirring.

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-acyl thiourea derivative.[7]

-

Confirm the structure and purity of the final compound using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cells (e.g., 4T1) and normal cells (e.g., Vero)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution. The plate may be left overnight in the incubator to ensure all crystals are dissolved.[9]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is used to detect key proteins involved in apoptosis, such as cleaved caspases and PARP, to confirm the mechanism of cell death.[11]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with the test compound for a specified time, wash them with ice-cold PBS and lyse them using ice-cold RIPA buffer.[12]

-

Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

-

Sample Preparation: Normalize all samples to the same protein concentration. Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]

-